molecular formula C16H22FNO4 B13724169 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13724169
M. Wt: 311.35 g/mol
InChI Key: JEIHTTHJHSFXRD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluoro-hydroxyphenoxy group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Fluoro-Hydroxyphenoxy Intermediate: The starting material, 3-fluoro-5-hydroxybenzonitrile, is subjected to a nucleophilic aromatic substitution reaction with a suitable nucleophile to introduce the hydroxy group.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

    4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester provides increased steric hindrance, which can affect the compound’s reactivity and binding properties. This makes it unique compared to its methyl, ethyl, and isopropyl ester analogs.

Properties

Molecular Formula

C16H22FNO4

Molecular Weight

311.35 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-5-hydroxyphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H22FNO4/c1-16(2,3)22-15(20)18-6-4-13(5-7-18)21-14-9-11(17)8-12(19)10-14/h8-10,13,19H,4-7H2,1-3H3

InChI Key

JEIHTTHJHSFXRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)O)F

Origin of Product

United States

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